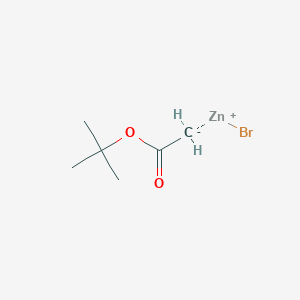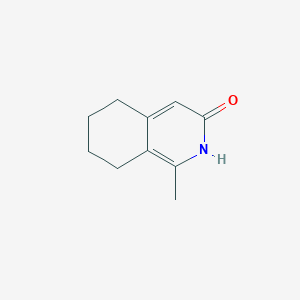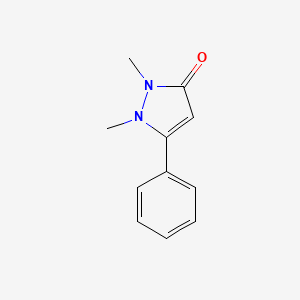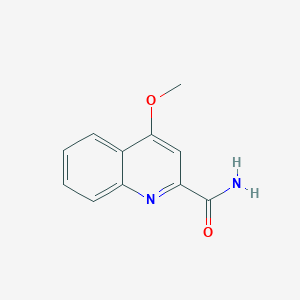
tert-butyl 2-(bromozincio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 2-(bromozincio)acetate is an organozinc compound with the molecular formula C6H11BrO2Zn and a molecular weight of 260.43 g/mol . It is commonly used as a reagent in organic synthesis due to its ability to participate in various chemical reactions.
Vorbereitungsmethoden
tert-butyl 2-(bromozincio)acetate can be synthesized through the reaction of 2-tert-butoxy-2-oxoacetic acid with zinc bromide in the presence of an activator . The reaction typically takes place in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The compound is usually prepared as a 0.5 M solution in these solvents to ensure stability and reactivity .
Analyse Chemischer Reaktionen
tert-butyl 2-(bromozincio)acetate is involved in several types of chemical reactions, including:
Alkylation: It can act as an alkylating agent, transferring its alkyl group to various substrates.
Carboxylic Acid Esterification: It can be used to esterify carboxylic acids, forming esters.
Catalytic Reduction: It participates in the catalytic reduction of aromatic and heterocyclic compounds.
Common reagents used in these reactions include acids, bases, and other organometallic compounds. The major products formed depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
tert-butyl 2-(bromozincio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of fine chemicals and polymers.
Wirkmechanismus
The mechanism of action of 2-tert-butoxy-2-oxoethylzinc bromide involves the transfer of its alkyl group to a substrate, facilitated by the zinc center. The zinc atom acts as a Lewis acid, coordinating with the substrate and activating it for nucleophilic attack . This process is crucial for its reactivity in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
tert-butyl 2-(bromozincio)acetate can be compared with other organozinc compounds such as:
Diethylzinc: Used in similar alkylation reactions but with different reactivity and selectivity.
Dimethylzinc: Another alkylating agent with distinct properties.
Phenylzinc bromide: Used in the formation of carbon-carbon bonds in organic synthesis.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of organozinc reagents in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H11BrO2Zn |
|---|---|
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
bromozinc(1+);tert-butyl acetate |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
OWVBKVUUDMFVCR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)[CH2-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B8762961.png)

![8-Methoxy-5,6-dihydro-11h-dibenzo[b,e]azepin-11-one](/img/structure/B8762974.png)







